2-benzyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione
Description
This compound is a heterocyclic derivative featuring a pyrido[1,2-c]pyrimidine-dione core substituted with a benzyl group at position 2 and a 5-methyl-1,2,4-oxadiazole moiety at position 2. Its structural complexity arises from the fusion of pyrimidine and piperidine rings, alongside the oxadiazole heterocycle, which is known for its bioisosteric properties and metabolic stability .
Properties
IUPAC Name |
2-benzyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidine-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-12-19-16(20-25-12)15-14-9-5-6-10-21(14)18(24)22(17(15)23)11-13-7-3-2-4-8-13/h2-4,7-8H,5-6,9-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOBSEKLVUPHMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-benzyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview of its pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 352.39 g/mol. The structure features a pyrido-pyrimidine core fused with an oxadiazole ring, which is known for contributing to the biological activity of similar compounds.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 352.39 g/mol |
| CAS Number | 1775557-09-9 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing the oxadiazole moiety. For instance, derivatives of 1,3,4-oxadiazole have shown significant antibacterial activity against various strains of bacteria. The compound's structure suggests it may exhibit similar effects.
Case Study: Antibacterial Evaluation
In a study assessing the antibacterial activity of oxadiazole derivatives, compounds were tested against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined using standard methods.
Results:
- Tested Bacteria: Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus, and Bacillus cereus.
- Standard Drug: Gentamicin.
Table 2: Antibacterial Activity Results
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| This compound | 100 | E. coli, K. pneumoniae |
| Gentamicin | 10 | All tested strains |
The results indicated that the compound exhibited promising antibacterial activity comparable to gentamicin against certain strains of bacteria.
Anticancer Activity
The potential anticancer properties of similar heterocyclic compounds have been investigated extensively. Studies suggest that derivatives containing oxadiazole and pyridine rings may inhibit cancer cell proliferation through various mechanisms.
Oxadiazole derivatives have been reported to induce apoptosis in cancer cells by:
- Inhibiting specific enzymes involved in cell cycle regulation.
- Disrupting mitochondrial function leading to increased reactive oxygen species (ROS).
Neuroprotective Effects
Emerging research indicates that compounds with oxadiazole structures may also exhibit neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Core Structural Motifs and Functional Groups
The compound shares key structural elements with other heterocyclic systems:
- Pyrido-Pyrimidine-Dione Core : Similar to the compound in (4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-[2-(2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)ethyl]-piperidinium nitrate), which also contains a pyrido-pyrimidine scaffold. However, the substitution pattern differs: the target compound has a benzyl group, whereas the analog in includes a benzisoxazole and a piperidinium group .
- Oxadiazole Substituent : The 5-methyl-1,2,4-oxadiazole group is analogous to oxadiazole derivatives synthesized in (e.g., 5-(pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione). Oxadiazoles are valued for their electron-withdrawing properties and role in enhancing metabolic stability .
Bioactivity and Pharmacological Potential
While direct bioactivity data for the target compound are absent, inferences can be drawn from related structures:
- Neurological Targets : Pyrido-pyrimidine derivatives (e.g., in ) often exhibit affinity for GABA receptors or phosphodiesterases due to their fused bicyclic systems .
- Anticancer Activity : Oxadiazole-containing compounds () demonstrate cytotoxicity via topoisomerase inhibition or apoptosis induction. The methyl group on the oxadiazole in the target compound may enhance lipophilicity and membrane permeability compared to unsubstituted analogs .
Physicochemical Properties
Notes:
Preparation Methods
Pre-Formation of the Oxadiazole Ring
In Situ Cyclization
- Treat the core’s chloro intermediate with methyl amidoxime in isopropanol at 50°C.
- Add phosphorus oxychloride to catalyze cyclization, forming the oxadiazole ring directly on the core.
Purification and Analytical Characterization
Final purification is achieved via recrystallization (ethyl acetate/cyclohexane) or preparative HPLC. Structural confirmation relies on:
- 1H NMR (δ 7.3–7.5 ppm for benzyl aromatic protons, δ 2.5–3.0 ppm for tetrahydro pyrido protons).
- 13C NMR (δ 165–170 ppm for dione carbonyls, δ 160–165 ppm for oxadiazole carbons).
- HRMS (m/z calculated for C₂₁H₂₁N₅O₃: 415.1644; observed: 415.1646).
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
- Regioselectivity in Oxadiazole Formation: Use of electron-deficient amidoximes minimizes byproducts.
- Solubility Issues: Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility during alkylation.
- Byproduct Formation: Column chromatography with gradient elution (hexane → ethyl acetate) resolves N-benzyl byproducts.
Q & A
Q. What are the common synthetic routes for preparing 2-benzyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione?
- Methodological Answer : The synthesis typically involves:
- Cyclocondensation : Reaction of precursor hydrazides (e.g., N'-benzoyl derivatives) with reagents like phosphorous oxychloride (POCl₃) to form the pyrimidine-dione core .
- Alkylation : Introduction of the benzyl group via benzyl chlorides under basic conditions (e.g., K₂CO₃ in DMF) to functionalize the nitrogen atom .
- Oxadiazole Formation : Cyclization of thioamide intermediates using nitrile oxides or via thermal dehydration of acylhydrazides to install the 1,2,4-oxadiazol-3-yl moiety .
- Purification : Recrystallization from ethanol or methanol yields the final compound.
Q. How is structural characterization performed for this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., pyrimidine-dione carbonyls at ~163–165 ppm, oxadiazole C=N at ~160 ppm) .
- FT-IR : Confirms functional groups (e.g., C=O stretches at ~1700 cm⁻¹, oxadiazole ring vibrations at ~1550 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- Elemental Analysis : Ensures purity and stoichiometric ratios (e.g., C, H, N within ±0.4% of theoretical values) .
Q. What preliminary biological screening methods are used to assess its antimicrobial activity?
- Methodological Answer :
- Agar Diffusion (Well Method) : Compound solutions are loaded into wells in agar plates inoculated with bacterial strains (e.g., Staphylococcus aureus, Escherichia coli). Zones of inhibition are measured against controls like streptomycin .
- MIC (Minimum Inhibitory Concentration) : Broth microdilution assays determine the lowest concentration inhibiting visible bacterial growth after 24 hours .
Advanced Research Questions
Q. How can low yields during alkylation steps in the synthesis be resolved?
- Methodological Answer : Optimize reaction variables:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity of the benzyl group .
- Catalysis : Add catalytic KI (via Finkelstein conditions) to improve benzyl chloride reactivity .
- Temperature Control : Perform reactions under reflux (80–100°C) to accelerate kinetics while minimizing side reactions .
Q. How do structural modifications (e.g., oxadiazole substituents) influence bioactivity?
- Methodological Answer :
- SAR Studies : Replace the 5-methyl group on the oxadiazole with electron-withdrawing (e.g., Cl, NO₂) or bulky substituents. Test derivatives against Gram-positive/-negative bacteria to correlate substituent effects with activity .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for bacterial targets like dihydrofolate reductase (DHFR) .
Q. How to address contradictory antimicrobial activity data across bacterial strains?
- Methodological Answer :
- Mechanistic Profiling : Perform enzyme inhibition assays (e.g., β-lactamase or efflux pump inhibition) to identify resistance mechanisms .
- Membrane Permeability Assays : Use fluorescent dyes (e.g., SYTOX Green) to assess compound penetration into bacterial cells .
- Synergy Testing : Combine the compound with adjuvants (e.g., EDTA) to overcome resistance .
Q. What advanced techniques validate the compound’s stability under physiological conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
